REACTION_CXSMILES
|
[NH2:1][C:2]1N(C2C=CC=CC=2OC)[N:5]=[CH:4][C:3]=1[C:15]#N.[F:17][C:18]([F:23])([F:22])[CH2:19][NH:20][NH2:21]>>[NH2:5][C:4]1[N:20]([CH2:19][C:18]([F:23])([F:22])[F:17])[N:21]=[CH:15][C:3]=1[C:2]#[N:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1C1=C(C=CC=C1)OC)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CNN)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1CC(F)(F)F)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |